
2,3,3A,4,7,7a-Hexahydro-1H-4,7-methanoisoindol-1-one
Vue d'ensemble
Description
2,3,3A,4,7,7a-Hexahydro-1H-4,7-methanoisoindol-1-one is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,3A,4,7,7a-Hexahydro-1H-4,7-methanoisoindol-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3A,4,7,7a-Hexahydro-1H-4,7-methanoisoindol-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities : Derivatives of this compound have shown promising results in anticancer activity against C6 gliocarcinoma cells in rats and antimicrobial activity against human pathogens. They also exhibit inhibitory effects against human carbonic anhydrase I and II isoenzymes, which are significant in different biomedical applications (Kocyigit et al., 2017).
Carbonic Anhydrase and Acetylcholinesterase Inhibition : Novel derivatives have been synthesized and evaluated for their inhibition profiles against carbonic anhydrase I and II isoenzymes and acetylcholinesterase enzyme. These studies show impressive inhibition with low nanomolar Ki values, indicating potential biomedical applications (Kocyigit et al., 2019).
Applications in Anion Exchange Membranes : This compound has been utilized in the synthesis of novel monomers for the fabrication of anion exchange membranes. These membranes exhibit desirable properties like lower swelling ratio and higher conductivity, making them suitable for applications such as fuel cells (Zhao et al., 2016).
Fabrication of Crosslinked Norbornene Copolymer Anion Exchange Membranes : Crosslinked anion exchange membranes have been prepared using derivatives of this compound, showing enhanced dimensional stability and mechanical properties. Such membranes are promising for use in fuel cells due to their higher ion conductivity and better stability (Wang et al., 2018).
Chiral Preparation of C2-Symmetric Compounds : The compound has been used in the synthesis of optically pure C2-symmetric compounds, employing lipase-mediated kinetic resolution. This approach highlights the compound's utility in stereocontrolled organic synthesis (Kimura et al., 2002).
Propriétés
IUPAC Name |
4-azatricyclo[5.2.1.02,6]dec-8-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-8-6-2-1-5(3-6)7(8)4-10-9/h1-2,5-8H,3-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXVSGBMFDKKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2CNC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3A,4,7,7a-Hexahydro-1H-4,7-methanoisoindol-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





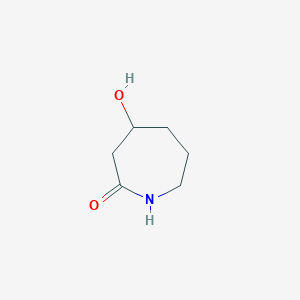

![5H,6H,7H-cyclopenta[b]pyrazin-6-amine](/img/structure/B8011753.png)
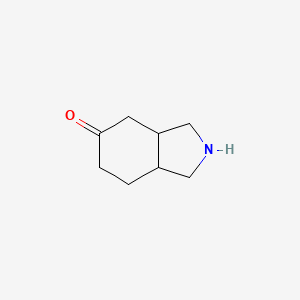
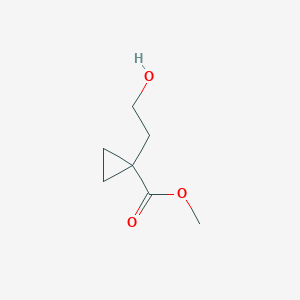
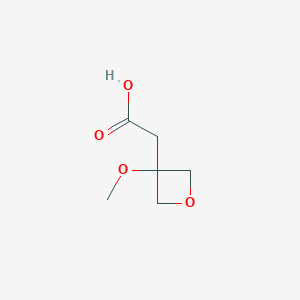

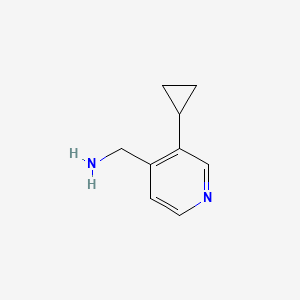
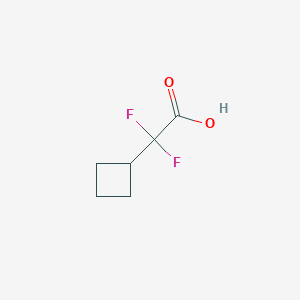
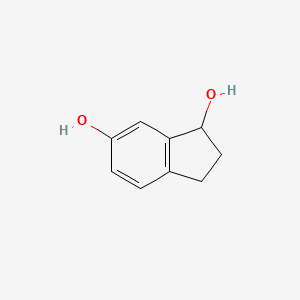
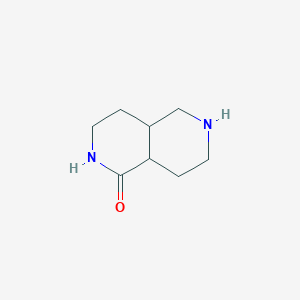
![6-Oxa-2-aza-spiro[4.5]decan-3-one](/img/structure/B8011826.png)